

Feruloylputrescine phenolamide compounds

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Compound Focus: Feruloylputrescine

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Biosynthesis and Regulation

Feruloylputrescine biosynthesis in plants involves hydroxycinnamoyl transferases (HCTs) that conjugate feruloyl-CoA (or other hydroxycinnamoyl-CoAs) to the polyamine putrescine[c].

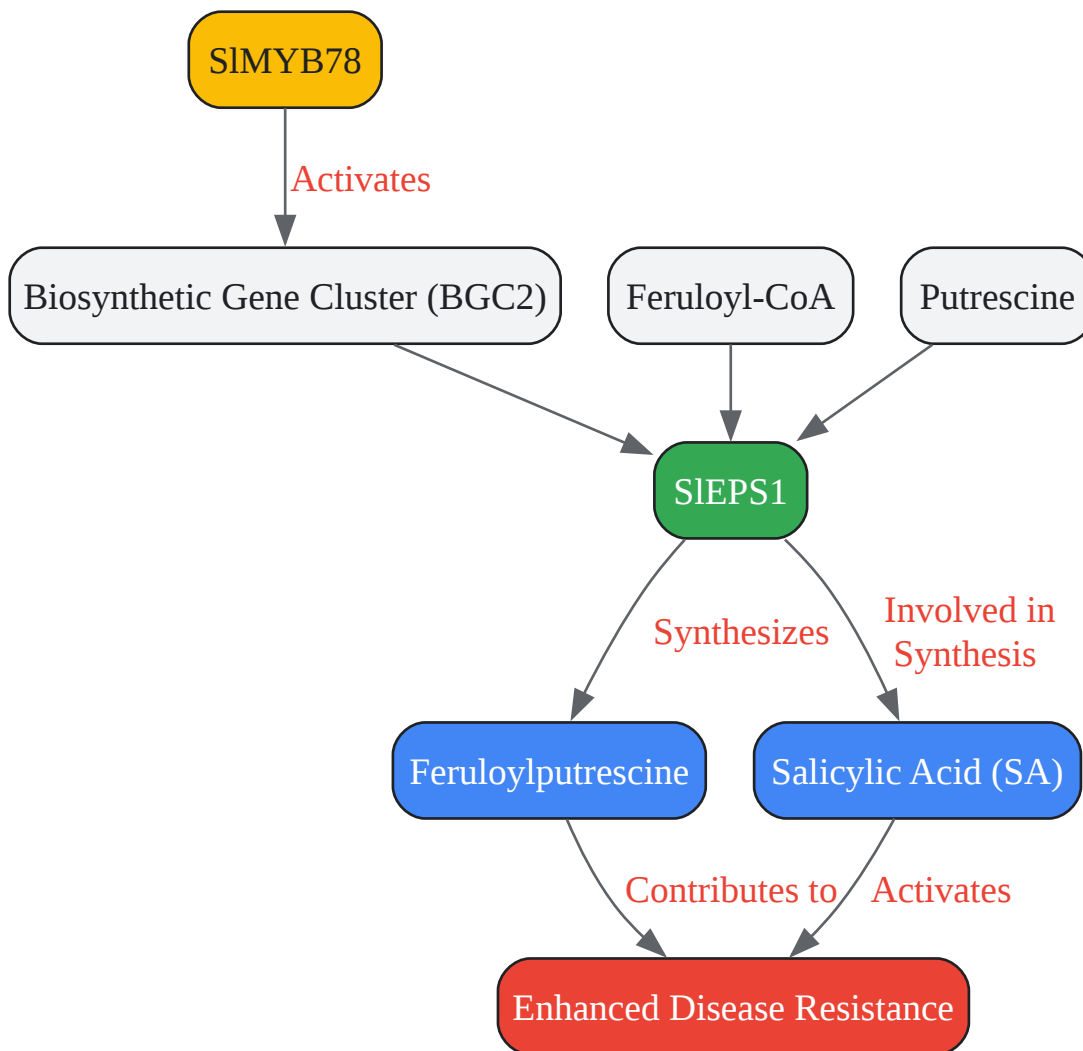
Key Biosynthetic Genes and Enzymes

Research in rice and tomato has identified specific genes and regulatory mechanisms:

Gene/Enzyme	Function	Specificity	Expression & Regulation
Putrescine N-hydroxycinnamoyltransferase [1]	Conjugates hydroxycinnamoyl-CoA to putrescine	High specificity for putrescine	Preferential expression in roots and flowers[c].
Agmatine N-hydroxycinnamoyltransferase [1]	Conjugates hydroxycinnamoyl-CoA to agmatine	High specificity for agmatine	Preferential expression in roots and flowers[c].

Gene/Enzyme	Function	Specificity	Expression & Regulation
Putrescine/Agmatine N-hydroxycinnamoyltransferase [1]	Conjugates hydroxycinnamoyl-CoA to polyamines	Uses both putrescine and agmatine	Strongly induced by wounding; partially independent of jasmonoyl-Ile signaling[c].
SIEPS1 (in tomato) [2]	A key bifunctional acyltransferase	Dual role: produces phenolamides (e.g., Fer-Spd) and is involved in Salicylic Acid (SA) biosynthesis	Part of a gene cluster (BGC2); regulated by transcription factor SIMYB78 [2].

The following diagram illustrates the biosynthetic pathway and its regulation in a plant system like tomato, based on the described gene cluster:



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*Regulation and biosynthesis of **feruloylputrescine** and SA.*

Detailed Experimental Protocols

Here are detailed methodologies for key experiments used in **feruloylputrescine** research.

Transient Expression Assay for Enzyme Function

This protocol is used to verify the function of an enzyme like SIEPS1 in producing **feruloylputrescine** or salicylic acid *in planta* [2].

- **Objective:** To test the *in vivo* catalytic activity of a putative hydroxycinnamoyl transferase.
- **Workflow:**
 - **Gene Cloning:** Clone the full-length coding sequence of the gene of interest (e.g., *SIEPS1*) into an appropriate plant expression vector.
 - **Agroinfiltration:** Introduce the constructed plasmid into *Agrobacterium tumefaciens*. Resuspend the bacteria in an infiltration buffer (e.g., with acetosyringone) and inject into the leaves of *Nicotiana benthamiana*.
 - **Incubation:** Grow the infiltrated plants for 2-3 days to allow for protein expression.
 - **Metabolite Extraction:** Grind the infiltrated leaf tissue in liquid nitrogen and extract metabolites using a suitable solvent like methanol or ethanol.
 - **Analysis:** Analyze the extracts for the presence of **feruloylputrescine** and other phenolamides using Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantifying Antioxidant Capacity (DPPH/ABTS Assays)

These are standard colorimetric assays to measure the free radical scavenging ability of compounds or extracts [3].

- **Objective:** To determine the radical scavenging activity of **feruloylputrescine** or plant extracts containing it.
- **DPPH Assay Protocol:**
 - **Sample Preparation:** Prepare a solution of the purified compound or extract in methanol or ethanol.
 - **Reaction:** Mix the sample solution with a fresh methanolic solution of DPPH• (2,2-diphenyl-1-picrylhydrazyl) radical.
 - **Incubation:** Keep the mixture in the dark at room temperature for 30 minutes.
 - **Measurement:** Measure the absorbance of the mixture at 517 nm. A decrease in absorbance indicates higher radical scavenging activity.
 - **Calculation:** Calculate the percentage of DPPH scavenging activity. The results are often expressed relative to a standard like ascorbic acid.

Lipid Peroxidation Inhibition Assay

This assay evaluates the ability of a compound to protect against oxidative degradation of lipids, a key source of damaging aldehydes like 2-nonenal [3].

- **Objective:** To assess the inhibition of lipid peroxidation by **feruloylputrescine**.
- **Protocol:**

- **Reaction Setup:** Incubate a polyunsaturated fatty acid (e.g., Arachidonic acid) with an oxidation-inducing system (e.g., FeSO₄ and Ascorbic acid) in the presence or absence of the test sample.
- **Control:** Include a control with the fatty acid but no oxidizing agents.
- **Termination:** Stop the reaction after a set period.
- **Analysis:** Quantify the remaining (non-oxidized) fatty acid using High-Performance Liquid Chromatography (HPLC) with UV detection at 210 nm.
- **Calculation:** The percentage inhibition of peroxidation is calculated based on the amount of residual fatty acid compared to the oxidized control.

Potential Applications Summary

Research into **feruloylputrescine** points to several promising applications, summarized below.

Potential Area	Application Insight	Research Basis
Agriculture [2]	Developing disease-resistant crop varieties.	Overexpression of <i>SlEPS1</i> in tomato enhanced resistance to bacterial pathogens[c].
Nutraceuticals [4]	Valorization of food processing by-products.	Feruloyl putrescines from maize wastewater (nejayote) showed high chemopreventive index[c].
Cosmeceuticals [3]	Anti-aging and skin health ingredients.	Eggplant extract and <i>N-trans</i> -feruloylputrescine protected keratinocytes from 2-nonenal damage[c].

Conclusion and Research Directions

Feruloylputrescine is a multifaceted compound with significant potential. Future research may focus on:

- **Human Health:** Further elucidating its absorption, metabolism, and efficacy in mammalian systems.
- **Agricultural Biotechnology:** Leveraging gene clusters like BGC2 and transcription factors like SIMYB78 to engineer crops with enhanced innate immunity [2] [5].
- **Sustainable Sourcing:** Optimizing the extraction of **feruloylputrescine** from abundant agricultural by-products like maize nejayote [4].

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